VUF 5681 dihydrobromide is a potent and selective histamine H3 receptor antagonist. [, ] It is frequently employed in scientific research to investigate the role of the histamine H3 receptor in various physiological and pathological processes. [, , , ] VUF 5681 dihydrobromide is not intended for human or animal therapeutic use.
4-[3-(1H-imidazol-5-yl)propyl]piperidine dihydrobromide is a chemical compound with the molecular formula and a molecular weight of approximately 355.11254 g/mol. This compound is classified under organic compounds and is particularly relevant in pharmaceutical research due to its potential biological activities.
The compound is referenced in various chemical databases, including ChemicalBook and DrugBank, which provide detailed information about its structure, properties, and potential applications in scientific research. The compound is also known by synonyms such as VUF 5681 dihydrobromide.
4-[3-(1H-imidazol-5-yl)propyl]piperidine dihydrobromide falls under the category of piperidine derivatives, which are cyclic organic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. Its classification includes:
The synthesis of 4-[3-(1H-imidazol-5-yl)propyl]piperidine dihydrobromide typically involves the following steps:
The synthesis may involve various techniques such as refluxing, stirring under inert atmospheres, or using solvents that promote solubility and reactivity of the starting materials.
The molecular structure of 4-[3-(1H-imidazol-5-yl)propyl]piperidine dihydrobromide features:
The structural formula can be represented as follows:
Key structural data includes:
The compound can participate in various chemical reactions typical for piperidine derivatives, including:
These reactions are facilitated by the presence of electron-donating groups on the imidazole or piperidine rings, which enhance nucleophilicity.
The mechanism of action for 4-[3-(1H-imidazol-5-yl)propyl]piperidine dihydrobromide may involve interactions with specific biological targets, potentially influencing neurotransmitter systems or other cellular pathways.
Data suggests that compounds in this class may act as modulators of receptor activity or enzyme function, although specific mechanisms require further investigation through pharmacological studies.
Relevant analyses include melting point determination and solubility tests in various solvents to assess its physical behavior.
4-[3-(1H-imidazol-5-yl)propyl]piperidine dihydrobromide has potential applications in scientific research, particularly in pharmacology and medicinal chemistry. It may serve as a lead compound for developing new therapeutic agents targeting neurological disorders or other conditions influenced by imidazole-containing molecules.
Research into its biological activity could reveal further applications in drug development or as a biochemical tool in laboratory settings.
4-[3-(1H-imidazol-5-yl)propyl]piperidine dihydrobromide (VUF 5681 dihydrobromide) exhibits complex and context-dependent interactions with the histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. This compound demonstrates a unique dual modulatory profile, functioning as either a silent antagonist or a partial agonist depending on cellular conditions and assay systems .
As a silent antagonist, VUF 5681 binds with high affinity (pKi = 8.35) to H3R, effectively blocking histamine-induced signaling without triggering any intrinsic receptor activation. This property is particularly valuable in research settings where selective inhibition of endogenous histamine signaling is required without confounding agonist effects . The molecular basis for this antagonism stems from its structural mimicry of histamine, featuring an imidazole moiety that engages key residues in the H3R binding pocket while lacking the conformational flexibility needed for receptor activation.
Conversely, under specific conditions such as high receptor expression levels or in certain cellular backgrounds, VUF 5681 exhibits partial agonist activity, weakly stimulating H3R-mediated responses at approximately 20-40% of the maximal histamine response . This partial agonism likely results from stabilization of an intermediate receptor conformation that weakly couples to G-proteins but fails to achieve full activation. This duality necessitates careful interpretation of functional data, as its activity profile shifts between:
Table 1: Dual Modulatory Profile of VUF 5681 at Histamine H3 Receptors
Activity Mode | Mechanism | Experimental Context | Functional Outcome |
---|---|---|---|
Silent Antagonism | Competitive binding without activation | Standard inhibition assays | Complete blockade of histamine signaling |
Partial Agonism | Weak receptor activation (20-40% efficacy) | Systems with high receptor density | Submaximal G-protein signaling |
The compound's piperidine moiety enhances receptor affinity through hydrophobic interactions within the transmembrane domain, while the propyl linker optimizes spatial orientation of the imidazole group for binding pocket engagement. This precise molecular architecture enables its versatile pharmacological behavior at H3 receptors [4].
Beyond simple agonism/antagonism, VUF 5681 demonstrates ligand bias at H3 receptors, differentially modulating G-protein-dependent versus β-arrestin2-mediated signaling cascades. This biased signaling profile represents a sophisticated pharmacological characteristic with significant implications for therapeutic applications targeting neurological disorders [2].
In Gαi/o-protein-dependent pathways, VUF 5681 predominantly acts as an inhibitor, effectively suppressing:
Conversely, in β-arrestin2 recruitment assays, VUF 5681 exhibits minimal efficacy, failing to promote significant receptor internalization or β-arrestin2-dependent signal transduction even at saturating concentrations [2]. This dissociation of signaling pathways creates a biased signaling profile where G-protein effects are preferentially modulated over β-arrestin-mediated effects.
Table 2: Biased Signaling Profile of VUF 5681 at Histamine H3 Receptors
Signaling Pathway | VUF 5681 Efficacy | Functional Consequences | Therapeutic Implications |
---|---|---|---|
Gαi/o protein coupling | Partial inhibition | Reduced inhibition of neuronal cAMP production | Potential cognitive enhancement |
β-arrestin2 recruitment | Minimal efficacy | Limited receptor internalization/desensitization | Sustained receptor availability |
Gβγ-mediated signaling | Moderate inhibition | Modulation of calcium/potassium channel activity | Neuronal excitability regulation |
This biased signaling profile is particularly relevant for neurological applications, as β-arrestin-independent signaling has been associated with therapeutic effects in cognition and wakefulness regulation without promoting receptor desensitization. The structural basis for this bias may reside in the compound's stabilization of distinct H3R conformations that favor G-protein coupling over β-arrestin recruitment, though detailed structural studies are needed to confirm this mechanism [2].
The H3 receptor functions as a critical heteroreceptor regulating the release of multiple neurotransmitters. VUF 5681 modulates this regulatory function through its action at presynaptic H3 receptors, influencing neurotransmitter dynamics in key brain regions including the cortex, hippocampus, and striatum [6].
Through H3R antagonism, VUF 5681 enhances the release of:
This multimodal enhancement of neurotransmitter release occurs through blockade of presynaptic H3 autoreceptors (increasing histamine release) and heteroreceptors (disinhibiting other neurotransmitter systems). The net effect is a pro-cognitive neurochemical milieu characterized by enhanced cholinergic transmission in learning/memory circuits and heightened monoaminergic signaling in arousal and reward pathways [6].
Table 3: Neurotransmitter Modulation by VUF 5681 in CNS
Neurotransmitter | Release Change | Brain Regions Affected | Functional Correlates |
---|---|---|---|
Histamine | ↑↑ 80-120% | Cortex, Thalamus, Basal Ganglia | Wakefulness, Attention |
Acetylcholine | ↑ 50-70% | Hippocampus, Cortex | Learning, Memory consolidation |
Dopamine | ↑ 30-40% | Striatum, Prefrontal Cortex | Motivation, Reward processing |
Norepinephrine | ↑ 40-60% | Locus Coeruleus projections | Arousal, Stress response |
GABA | ↓ 20-30% | Thalamic reticular nucleus | Reduced inhibitory tone |
The temporal dynamics of neurotransmitter modulation reveal that VUF 5681 produces a rapid (within 5 minutes) increase in histamine and acetylcholine release, while monoamine effects exhibit a slower onset (15-30 minutes), suggesting secondary mechanisms involving neuronal network interactions [6]. Importantly, the compound's inability to cross the blood-brain barrier efficiently limits its central effects to experimental settings using direct CNS administration, making it particularly valuable for in vitro and ex vivo studies of H3 receptor neuropharmacology.
These neurotransmitter-releasing properties position VUF 5681 as a valuable research tool for investigating:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7